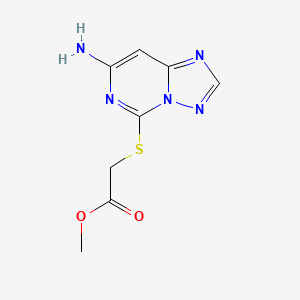

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester

Description

This compound is a methyl ester derivative of 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid (compound 143), which belongs to a class of sulfur-containing triazolopyrimidines. Its synthesis involves S-substitution at the 5-position of the triazolopyrimidine core, with a methyl ester group at the acetic acid moiety . Studies highlight its evaluation for anticancer, antiviral, and radioprotective activities, particularly against breast adenocarcinoma and sarcoma cell lines .

Properties

CAS No. |

143212-79-7 |

|---|---|

Molecular Formula |

C8H9N5O2S |

Molecular Weight |

239.26 g/mol |

IUPAC Name |

methyl 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetate |

InChI |

InChI=1S/C8H9N5O2S/c1-15-7(14)3-16-8-12-5(9)2-6-10-4-11-13(6)8/h2,4H,3,9H2,1H3 |

InChI Key |

VDDHNXUYSUJVRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NC(=CC2=NC=NN21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:

Cyclization Reactions: The triazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.

Thioester Formation:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the triazolopyrimidine core, potentially altering its electronic properties.

Substitution: Nucleophilic substitution reactions are common, especially involving the thioacetic acid moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Triazolopyrimidines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing triazole and pyrimidine structures. For example:

- A study demonstrated that derivatives of triazolo-pyrimidines exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Another research indicated that similar compounds showed potent antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The potential anticancer effects of these compounds are also noteworthy:

- Compounds featuring the triazole-pyrimidine framework have been evaluated for their ability to inhibit cancer cell proliferation. Specific derivatives have shown effectiveness in inducing apoptosis in cancer cell lines .

- Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell survival pathways .

Case Study 1: Antibacterial Evaluation

In a comprehensive study published in 2020, a series of novel 7-oxo derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer potential of triazolo-pyrimidine derivatives showed promising results against human breast cancer cells. The study utilized various assays to assess cell viability and apoptosis induction, confirming that specific substitutions on the triazole ring led to improved therapeutic efficacy .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Varying Ester/Acid Groups

Key Observations :

Substituent Variations on the Triazolopyrimidine Core

Key Observations :

Key Observations :

Biological Activity

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine structure with an amino group and a thioether linkage. Its molecular formula is C_8H_10N_4O_2S, and it has a molecular weight of approximately 218.26 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to acetic acid methyl ester have shown effectiveness against various cancer cell lines:

- MCF-7 (breast cancer) : Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against this cell line .

- A549 (lung adenocarcinoma) : Some derivatives exhibited selective cytotoxicity with IC50 values suggesting promising anti-cancer potential .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial Activity

In addition to anticancer properties, there is evidence supporting the antimicrobial activity of similar triazolo-pyrimidine derivatives. For example:

- Broad-spectrum Activity : Compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes .

Synthesis and Testing

Several studies have focused on synthesizing new derivatives of triazolo-pyrimidines to evaluate their biological activity:

- Synthesis Methodologies : Various synthetic routes have been employed to create analogs with modified functional groups to enhance bioactivity. For instance, substitution patterns on the pyrimidine ring were found to significantly influence anticancer potency .

- Case Study - MCF-7 Cell Line : A specific derivative exhibited an IC50 value of 9.1 µg/mL against MCF-7 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .

- Comparative Studies : Comparative analyses between different derivatives highlight the importance of structural modifications for enhancing biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy compared to those without such substitutions .

Table 1: Biological Activity Summary

| Compound Name | Target Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 9.1 | Anticancer |

| Compound B | A549 | 24.5 | Anticancer |

| Compound C | E. coli | 15.0 | Antimicrobial |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits thymidylate synthase and HDACs |

| Apoptosis Induction | Triggers apoptotic pathways leading to cancer cell death |

| Antimicrobial Disruption | Affects bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing acetic acid derivatives containing triazolopyrimidine-thioether motifs?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether bonds are often formed by reacting 7-amino-triazolo[1,5-c]pyrimidin-5-thiol derivatives with methyl esters of haloacetic acids under basic conditions (e.g., K₂CO₃ in DMF). Optimization of reaction time (typically 6–12 hours) and temperature (60–80°C) is critical to achieve yields >70% .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS .

Q. How can researchers resolve overlapping signals in NMR spectra for triazolopyrimidine derivatives?

- Methodology : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton and carbon signals. For instance, HMBC can correlate the methyl ester protons (δ ~3.7 ppm) with the carbonyl carbon (δ ~170 ppm), while HSQC links the amino group protons (δ ~6.5 ppm) to their respective carbons .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology : Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational methods guide the design of triazolopyrimidine derivatives with enhanced target binding?

- Methodology : Perform molecular docking (AutoDock Vina, Discovery Studio) against target proteins (e.g., bacterial dihydrofolate reductase). Use DFT calculations (B3LYP/6-31G**) to optimize ligand geometry and calculate electrostatic potential maps for predicting reactive sites . Validate predictions via SPR or ITC binding assays .

Q. What strategies improve synthetic yields of methyl ester derivatives in sterically hindered triazolopyrimidine systems?

- Methodology : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems. Alternatively, use microwave-assisted synthesis (100°C, 30 minutes) to reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

- Methodology : Conduct SAR studies by systematically varying substituents (e.g., methyl vs. methoxy groups). Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters with bioactivity. Cross-validate findings with in silico ADMET predictions .

Q. What experimental and computational approaches integrate reaction design for novel triazolopyrimidine analogs?

- Methodology : Combine quantum mechanical calculations (e.g., transition state modeling in Gaussian) with high-throughput screening (e.g., robotic liquid handlers). For example, ICReDD’s workflow uses reaction path sampling to predict viable intermediates, followed by automated synthesis validation .

Data Analysis and Optimization

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Grow single crystals via slow evaporation (e.g., methanol/water 9:1) and perform X-ray diffraction (Mo-Kα radiation, 100 K). Refine structures using SHELX; analyze torsion angles to confirm the spatial orientation of the methyl ester and triazolopyrimidine moieties .

Q. What statistical models are effective for optimizing reaction conditions in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.